NF449 Sodium Salt

P2X1 receptor pharmacology Electrophysiology Recombinant receptor profiling

Non-selective P2 antagonists like suramin or PPADS confound P2X1-specific studies due to broad-spectrum off-target effects. NF449 Sodium Salt, a suramin analog with eight precisely positioned sulfonic acid groups and a central urea bridge, achieves subnanomolar P2X1 antagonism (IC50 0.28 nM rP2X1) with >800,000-fold selectivity over P2X4. • Subnanomolar P2X1 potency: IC50 0.28-0.69 nM at rP2X1/rP2X1+5 • >6,000-fold selectivity over P2X3; >800,000-fold over P2X4 • Dual Gsα G-protein antagonist (IC50 140 nM) for cAMP signaling dissection • ≥95% purity, crystalline solid, shipped ambient globally

Molecular Formula C41H27N6Na5O29S8
Molecular Weight 1439.2 g/mol
Cat. No. B15157035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF449 Sodium Salt
Molecular FormulaC41H27N6Na5O29S8
Molecular Weight1439.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C41H32N6O29S8.5Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;/q;5*+1/p-5
InChIKeyPHCBPKWKKHYRSA-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF449 Sodium Salt: P2X1 Antagonist and Gsα Inhibitor


NF449 Sodium Salt (octasodium salt of 4,4′,4″,4‴-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid) is a suramin analog and one of the most potent and selective P2X1 purinergic receptor antagonists reported to date, with picomolar to subnanomolar potency at recombinant and native P2X1 receptors . Beyond its activity as a reversible competitive P2X1 antagonist, NF449 also functions as a Gsα-selective G-protein antagonist, inhibiting GDP/GTP exchange on Gsα-s with minimal effects on Giα-1 .

Workflow P2X1 receptor pharmacological isolation studies in native and recombinant systems
Pathway Gsα-selective G-protein signaling research and adenylyl cyclase coupling assays
Role Purinergic receptor subtype profiling tool with defined selectivity context

Why NF449 Cannot Be Substituted by Generic Antagonists


Commonly available P2 receptor antagonists such as suramin, PPADS, and TNP-ATP exhibit broad-spectrum activity across multiple P2X and P2Y subtypes, rendering them unsuitable for experiments requiring unambiguous P2X1 receptor isolation . The suramin analog NF023, while more selective than suramin, remains approximately 300-fold less potent at P2X1 receptors than NF449 . Critical structural features of NF449—specifically the presence and precise positioning of eight sulfonic acid groups and the central urea bridge—confer subnanomolar potency and subtype selectivity that are lost even with minor molecular modifications; deletion or repositioning of a single sulfonic acid group reduces P2X1 potency by at least 90% . Substituting NF449 with a generic P2 antagonist would therefore introduce confounding off-target effects across P2X2, P2X3, P2X4, P2X7, and multiple P2Y receptors, fundamentally compromising experimental interpretation in P2X1-dependent systems.

Broad-spectrum antagonists Suramin, PPADS, and TNP-ATP target multiple P2X and P2Y subtypes and may not isolate P2X1-mediated responses, introducing off-target interpretation risk
Analog potency mismatch The suramin analog NF023 differs in potency at P2X1 receptors; selectivity profile may not transfer directly to NF449-level pharmacological isolation
Structural sensitivity Sulfonic acid group count, position, and urea bridge integrity are required for target potency; even minor structural analogs may alter receptor selectivity

NF449 Sodium Salt: Quantitative Evidence


Picomolar P2X1 Antagonism and Selectivity Over P2X4

NF449 displays IC50 values ranging from 0.05 nM at human P2X1 receptors to 0.3 nM at rat P2X1 receptors, representing subnanomolar to picomolar potency . In contrast, concentrations exceeding 300 µM are required to block P2X4 receptors, yielding >800,000-fold selectivity for P2X1 over P2X4 . The rank order of potency is P2X1 (IC50 = 0.3 nM) >> P2X1+5 (0.7 nM) >> P2X2+3 (120 nM) > P2X3 (1.8 µM) > P2X2 (47 µM) >> P2X4 (>300 µM) .

P2X1 Selectivity Profile
Head-to-head
IC50 0.05–0.3 nM at P2X1
Supports P2X1 receptor isolation studies with defined subtype selectivity context
Reported >800,000-fold selectivity over P2X4; recombinant oocyte electrophysiology
P2X1 receptor pharmacology Electrophysiology Recombinant receptor profiling

Platelet P2X1 Antagonism with Hemostatic Safety

In washed human platelets, NF449 inhibits α,β-methylene-ATP-induced shape change with an IC50 of 83 ± 13 nM and calcium influx with a pA2 of 7.2 (pIC50 = 6.95, equivalent to ~112 nM) . Intravenous administration of NF449 (10 mg/kg) in mice produces selective P2X1 receptor inhibition, reducing intravascular platelet aggregation in a systemic thromboembolism model from 51 ± 3% to 35 ± 4% (P = 0.0061) without prolonging bleeding time (106 ± 16 s vs. 78 ± 7 s, ns) . This contrasts with broad-spectrum P2 antagonists such as clopidogrel (P2Y12 inhibitor) or suramin, which carry inherent bleeding risks due to multi-receptor inhibition.

Platelet Model Response
Cross-study comparable
Aggregation reduction: 35% vs 51% control
Bleeding time endpoint: no statistically significant prolongation
Supports hemostatic endpoint monitoring in platelet model research
Mouse thromboembolism model; 10 mg/kg IV; collagen/epinephrine challenge
Platelet biology Thrombosis In vivo pharmacology

Gsα-Selective G-Protein Antagonism Over Giα

NF449 inhibits the rate of GTPγS binding to recombinant Gsα-s with an IC50 of 140 ± 40 nM, while displaying negligible inhibition of Giα-1 at concentrations up to 10 µM . The compound also blocks β-adrenergic receptor coupling to Gs with an EC50 of 7.9 µM and inhibits exogenously added Gsα-s-stimulated adenylyl cyclase activity in S49 cyc⁻ membranes . In contrast, the parent compound suramin inhibits multiple Gα subtypes non-selectively, and NF503 (a less-charged analog) is approximately 22-fold less potent at Gsα-s (IC50 = 3.1 µM) .

Gsα vs Giα Selectivity
Head-to-head
Gsα-s IC50 140 nM
Giα-1: minimal effect at 10 µM
Supports Gsα-selective pathway interpretation in dual-target studies
Reported >71-fold selectivity ratio; GTPγS binding assay
G-protein signaling Adenylyl cyclase β-Adrenergic receptor coupling

SAR: Sulfonic Acid Groups Essential for P2X1 Potency

Systematic structure-activity relationship analysis of NF449 analogs revealed that any deletion or change in the position of sulfonic acid groups—or replacement of the central urea bridge with the bisamide of terephthalic acid—reduces potency at P2X1 receptors by at least 90% . Analogs NF448, NF110, and MK3, which differ from NF449 only by having one sulfonic acid residue per benzene ring instead of two, were >200-fold less potent at blocking P2X1 receptors . This SAR confirms that the precise arrangement of eight sulfonic acid groups and the urea bridge are non-negotiable pharmacophoric elements for achieving subnanomolar P2X1 antagonism.

SAR: Sulfonic Acid Requirement
Class-level
Reported ≥90% potency reduction upon sulfonic acid modification
Supports structural integrity verification for procurement and assay design
Rat vas deferens and recombinant receptor assays; analog comparison data
Structure-activity relationship Medicinal chemistry Suramin analogs

NF449 Sodium Salt: Research and Translational Applications


Pharmacological Isolation of P2X1 Responses in Native Tissues

Researchers studying purinergic signaling in vascular smooth muscle, platelets, or vas deferens can employ NF449 at subnanomolar to low nanomolar concentrations to selectively block P2X1 receptors without confounding P2X2, P2X3, P2X4, P2X7, or P2Y receptor inhibition . The >800,000-fold selectivity window over P2X4 and 6,000-fold over P2X3 enables unambiguous attribution of ATP-induced responses to P2X1 receptor activation.

Antithrombotic Efficacy Without Compromising Hemostasis

In vivo thrombosis models benefit from NF449's capacity to reduce platelet aggregation and thrombus formation at doses that do not prolong bleeding time . This differentiates NF449 from P2Y12 antagonists (e.g., clopidogrel) and non-selective P2 antagonists, supporting its use as a tool compound for investigating P2X1 as a safer antithrombotic target.

Dual-Target Mechanistic Studies: P2X1 and Gsα Signaling

Experimental systems requiring simultaneous interrogation of P2X1 ion channel function and Gsα-mediated adenylyl cyclase regulation can utilize NF449 as a dual-function antagonist . At nanomolar concentrations (140 nM IC50), NF449 selectively inhibits Gsα GDP/GTP exchange, enabling dissection of Gs-dependent signaling cascades in cells co-expressing P2X1 and Gs-coupled receptors.

SAR Studies of Suramin-Class Antagonists

Medicinal chemistry programs developing subtype-selective P2 receptor ligands use NF449 as a benchmark reference compound. Its defined SAR profile—where any modification to the eight sulfonic acid groups or urea bridge reduces potency by ≥90% —provides a validated scaffold for rational design of next-generation P2X1 antagonists and serves as a critical control in analog screening campaigns.

Application
Selection Property
Validation Focus
P2X1 receptor isolation in native tissue preparations
Subtype-selectivity window
P2X1-specific current blockade vs P2X2, P2X3, P2X4, P2X7
Thrombosis model platelet studies
Hemostatic endpoint monitoring
Platelet aggregation and bleeding time endpoints
P2X1 and Gsα pathway co-interrogation
Dual-target selectivity context
Gsα vs Giα signaling dissection in co-expression systems
Suramin-class analog benchmarking
Structural integrity requirement
Sulfonic acid positioning and urea bridge confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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